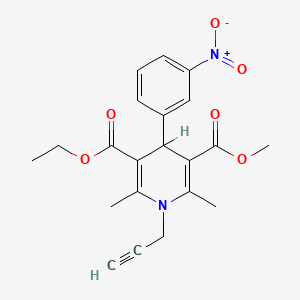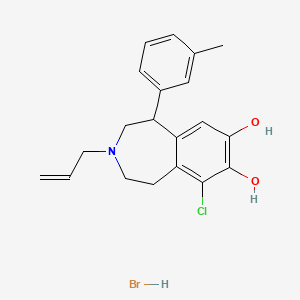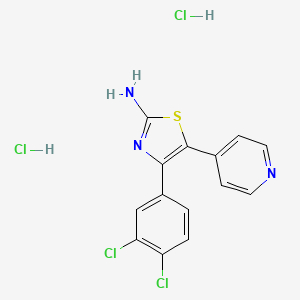
ファドロゾール
概要
説明
ファドロゾールは、選択的非ステロイド性アロマターゼ阻害剤であり、主に乳がんなどのエストロゲン依存性疾患の治療に使用されます。 アンドロゲンからエストロゲンへの変換を担うアロマターゼ酵素の阻害において、その高い特異性と効力が知られています .
科学的研究の応用
ファドロゾールは、次のような幅広い科学研究の応用範囲を持っています。
化学: アロマターゼ阻害剤に関する研究において、参照化合物として使用されます。
生物学: ホルモン調節や内分泌かく乱に関する研究に使用されます。
医学: 乳がんなどの様々なエストロゲン依存性疾患の治療における可能性が調査されています。
作用機序
ファドロゾールは、アンドロゲンからエストロゲンの生合成に不可欠なアロマターゼ酵素を阻害することで、その効果を発揮します。この酵素を阻害することで、ファドロゾールは体内のエストロゲンレベルを低下させ、エストロゲン依存性腫瘍の増殖を抑制します。 分子標的としては、アロマターゼ酵素と、エストロゲン生合成に関与する経路があります .
生化学分析
Biochemical Properties
Fadrozole acts as an inhibitor of the enzyme Cytochrome P450 aromatase (CYP19), which is responsible for the conversion of C19 androgens to C18 estrogens . By inhibiting this enzyme, Fadrozole effectively reduces the concentration of estrogens, such as β-estradiol (E2), in the body .
Cellular Effects
In cellular processes, Fadrozole’s inhibition of aromatase leads to a decrease in estrogen levels, which can have significant effects on various types of cells. For instance, in female fathead minnows, Fadrozole exposure led to a decrease in plasma E2 and vitellogenin concentrations . Vitellogenin is a yolk protein precursor produced in the liver of oviparous animals, and its production is stimulated by estrogens .
Molecular Mechanism
Fadrozole exerts its effects at the molecular level primarily through its interaction with the aromatase enzyme. By binding to the active site of this enzyme, Fadrozole prevents the conversion of androgens to estrogens . This results in a decrease in estrogen levels and an increase in androgen levels .
Temporal Effects in Laboratory Settings
In a short-term reproduction assay with fathead minnows, Fadrozole exposure for 21 days led to a concentration-dependent reduction in fecundity . This suggests that the effects of Fadrozole can change over time, potentially due to the compound’s stability and degradation .
Dosage Effects in Animal Models
The effects of Fadrozole can vary with different dosages. In broiler chickens, for example, a study found that Fadrozole treatment led to female-to-male sex reversal . The study also found that the combination of Fadrozole and recombinant human insulin-like growth factor I (rhIGF-I) could increase body weight in both sexes compared to individual injections .
Metabolic Pathways
Fadrozole’s primary role in metabolic pathways involves the inhibition of the aromatase enzyme, thereby affecting the biosynthesis of estrogens from androgens . This can have downstream effects on metabolic flux and metabolite levels .
Transport and Distribution
Given its role as an aromatase inhibitor, it is likely that it interacts with the enzyme in tissues where aromatase is present, such as the brain and gonads .
Subcellular Localization
As an aromatase inhibitor, it is likely to be found in the endoplasmic reticulum, where the aromatase enzyme is located .
準備方法
合成経路と反応条件
ファドロゾールは、複数段階のプロセスを経て合成できます。一般的な方法の1つは、4-(5,6,7,8-テトラヒドロイミダゾ[1,5-a]ピリジン-5-イル)ベンゾニトリルと各種試薬を、制御された条件下で反応させることです。 合成には、通常、ジクロロメタンなどの溶媒と、硫酸などの触媒が使用されます .
工業生産方法
工業現場では、ファドロゾールの生産には、大規模な化学反応器と厳しい品質管理対策が用いられ、最終製品の純度と有効性を確保します。 プロセスには、結晶化工程が含まれ、ファドロゾール塩酸塩が得られます。これは、より安定な形態の化合物です .
化学反応の分析
反応の種類
ファドロゾールは、次のようないくつかの種類の化学反応を起こします。
酸化: ファドロゾールは、特定の条件下で酸化され、様々な酸化誘導体を形成することができます。
還元: この化合物は、還元されて、様々な還元生成物を形成することができます。
置換: ファドロゾールは、置換反応を起こし、分子中の1つ以上の原子が、他の原子または基に置き換わる場合があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が頻繁に使用されます。
置換: ハロゲンやアルキル化剤などの試薬は、置換反応に一般的に用いられます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によってヒドロキシル化誘導体が得られる場合があり、還元によって脱水素化生成物が得られる場合があります .
類似化合物との比較
類似化合物
レトロゾール: 同様の作用機序を持つ別の非ステロイド性アロマターゼ阻害剤です。
アナストロゾール: 乳がんの治療に使用される強力なアロマターゼ阻害剤です。
エキセメスタン: アロマターゼ酵素に不可逆的に結合するステロイド性アロマターゼ阻害剤です。
ファドロゾールの独自性
ファドロゾールは、アロマターゼ阻害剤としての高い特異性と効力により、ユニークな存在です。他の類似化合物と比較して、特定の臨床設定において、より有効であることが示されています。 また、非ステロイド性であるため、ステロイド性阻害剤に関連する副作用のリスクが軽減されます .
特性
IUPAC Name |
4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14/h4-7,9-10,14H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPFFLWZZBQMAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
102676-31-3 (mono-hydrochloride) | |
| Record name | Fadrozole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102676471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5034141 | |
| Record name | Fadrozole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102676-47-1 | |
| Record name | Fadrozole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102676-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fadrozole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102676471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fadrozole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16832 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fadrozole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-5-yl}benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FADROZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3988M64PU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride](/img/structure/B1662584.png)

![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B1662587.png)
![2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1662591.png)







![2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid](/img/structure/B1662602.png)


